Lipophilicity Inversion: 3‑Phenyl vs. 5‑Phenyl Regioisomers
The target compound displays a calculated logP of –0.292, classifying it as relatively hydrophilic. In contrast, its direct regioisomer 5‑phenylisoxazole‑3‑carbohydrazide exhibits a logP of +2.04, making it substantially more lipophilic . This >2.3 log unit difference arises solely from the position of the phenyl substituent on the isoxazole ring.
| Evidence Dimension | Calculated partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = –0.292 |
| Comparator Or Baseline | 5-Phenylisoxazole-3-carbohydrazide, logP = 2.04 |
| Quantified Difference | ΔlogP ≈ 2.3 units |
| Conditions | Calculated values from ChemExper (target) and Chemsrc (comparator) |
Why This Matters
A >2‑log unit shift in lipophilicity directly impacts aqueous solubility, membrane permeability, formulation strategy, and in vivo distribution, making the two regioisomers pharmacokinetically non‑interchangeable.
